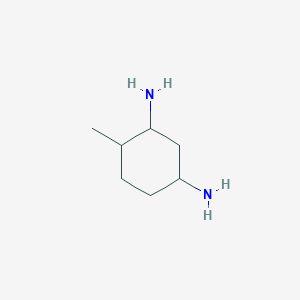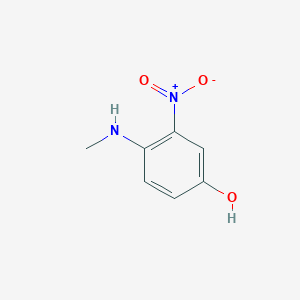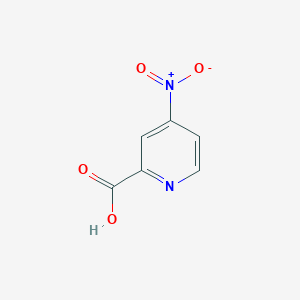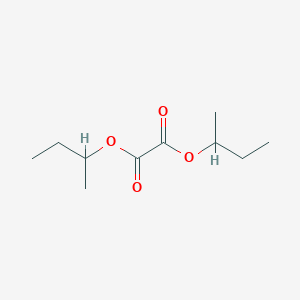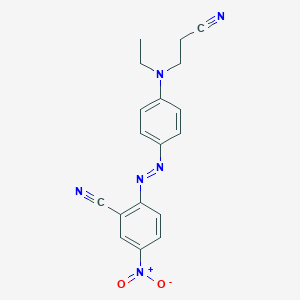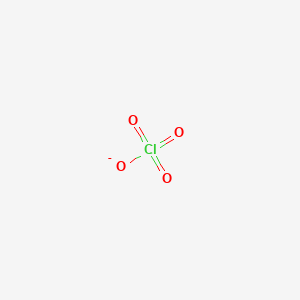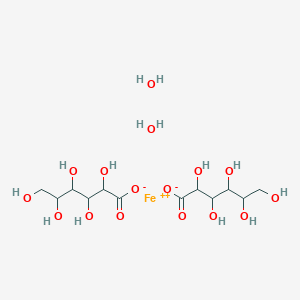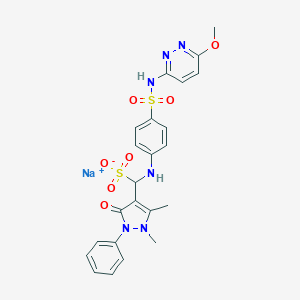
Sulphenazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulphenazone is a chemical compound that belongs to the family of sulphonamides. It is a white, crystalline powder that is soluble in water and alcohol. Sulphenazone has been used as an antibacterial agent in the treatment of various infections. In recent years, it has gained attention in the field of scientific research due to its potential applications in various fields.
Mechanism Of Action
Sulphenazone works by inhibiting the synthesis of folic acid in bacteria. Folic acid is essential for the growth and multiplication of bacteria. By inhibiting its synthesis, sulphenazone prevents the bacteria from multiplying, thereby reducing the infection.
Biochemical And Physiological Effects
Sulphenazone has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit the growth of cancer cells, and improve cognitive function. Sulphenazone has also been shown to have antioxidant properties, which can help to reduce oxidative stress in the body.
Advantages And Limitations For Lab Experiments
Sulphenazone has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. It has also been extensively studied, which means that there is a wealth of information available on its properties and potential applications. However, there are also some limitations to using sulphenazone in lab experiments. It is not very soluble in water, which can make it difficult to work with. It also has a relatively short half-life, which means that it may not be suitable for long-term experiments.
Future Directions
There are several future directions for research on sulphenazone. One potential area of research is the development of new and more effective antibacterial agents based on sulphenazone. Another area of research is the investigation of sulphenazone as a potential treatment for Alzheimer's disease and Parkinson's disease. Additionally, there is potential for sulphenazone to be used in the development of new cancer treatments. Finally, more research is needed to fully understand the biochemical and physiological effects of sulphenazone, which could lead to new applications in a range of fields.
Synthesis Methods
Sulphenazone is synthesized by reacting 4-aminobenzenesulphonamide with acetic anhydride in the presence of a catalyst. The reaction yields sulphenazone as a white, crystalline powder. The purity of the compound can be improved by recrystallization.
Scientific Research Applications
Sulphenazone has been extensively studied for its potential applications in various fields. It has been investigated as an antibacterial agent, antifungal agent, and antitumor agent. Sulphenazone has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
properties
CAS RN |
13061-27-3 |
|---|---|
Product Name |
Sulphenazone |
Molecular Formula |
C23H23N6NaO7S2 |
Molecular Weight |
582.6 g/mol |
IUPAC Name |
sodium;(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-[4-[(6-methoxypyridazin-3-yl)sulfamoyl]anilino]methanesulfonate |
InChI |
InChI=1S/C23H24N6O7S2.Na/c1-15-21(23(30)29(28(15)2)17-7-5-4-6-8-17)22(38(33,34)35)24-16-9-11-18(12-10-16)37(31,32)27-19-13-14-20(36-3)26-25-19;/h4-14,22,24H,1-3H3,(H,25,27)(H,33,34,35);/q;+1/p-1 |
InChI Key |
IHRPVXYWQIAWSC-UHFFFAOYSA-M |
Isomeric SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C(NC3=CC=C(C=C3)S(=O)(=O)NC4=NN=C(C=C4)OC)S(=O)(=O)[O-].[Na+] |
SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C(NC3=CC=C(C=C3)S(=O)(=O)NC4=NN=C(C=C4)OC)S(=O)(=O)[O-].[Na+] |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C(NC3=CC=C(C=C3)S(=O)(=O)NC4=NN=C(C=C4)OC)S(=O)(=O)[O-].[Na+] |
Other CAS RN |
13061-27-3 |
synonyms |
sulfenazone sulphenazone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



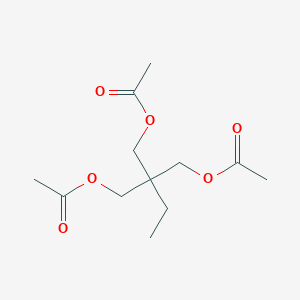
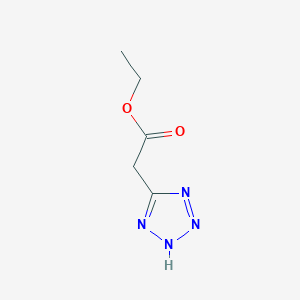
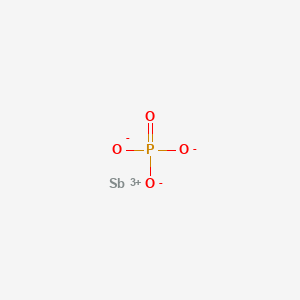
![2-anilino-6H-thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B79747.png)
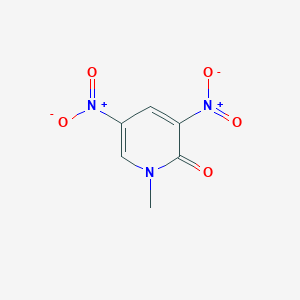
![1-[10-[3-(dimethylamino)propyl]-10H-phenothiazin-2-yl]propan-1-one phosphate](/img/structure/B79751.png)
![6-Azidotetrazolo[1,5-b]pyridazine](/img/structure/B79752.png)
